Ajugarin II

Description

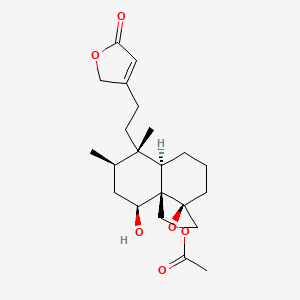

Structure

2D Structure

3D Structure

Properties

CAS No. |

62640-06-6 |

|---|---|

Molecular Formula |

C22H32O6 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |

InChI |

InChI=1S/C22H32O6/c1-14-9-18(24)22(13-27-15(2)23)17(5-4-7-21(22)12-28-21)20(14,3)8-6-16-10-19(25)26-11-16/h10,14,17-18,24H,4-9,11-13H2,1-3H3/t14-,17-,18+,20+,21+,22+/m1/s1 |

InChI Key |

QDGFAVMJPYRERF-FYHNCAPNSA-N |

SMILES |

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)O |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC[C@]24CO4)COC(=O)C)O |

Canonical SMILES |

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ajugarin II |

Origin of Product |

United States |

Isolation and Structural Elucidation of Ajugarin Ii

Natural Occurrence and Plant Sources

Ajugarin II is primarily found in plants belonging to the Ajuga genus, a diverse group within the Lamiaceae family. These plants are known to produce a variety of secondary metabolites, including neo-clerodane diterpenes like this compound.

Ajuga remota Benth., also known by the synonym Ajuga integrifolia Buch.-Ham. ex D.Don, is recognized as a significant source of this compound. This shrub is widely distributed in East Africa, Saudi Arabia, Yemen, Afghanistan, and East Asia, growing at altitudes between 1500 and 3400 meters above sea level. nih.govresearchgate.netdovepress.com The aerial parts of A. remota, specifically the leaf and stem tissues, are the primary locations where this compound is biosynthesized and accumulated. nih.govdovepress.combiosynth.com Studies on A. remota have consistently reported the isolation of this compound, often alongside other neo-clerodane diterpenes such as ajugarin I, ajugarin IV, and ajugarin V. nih.govresearchgate.netdovepress.comthieme-connect.comspringermedizin.de

Beyond Ajuga remota (Ajuga integrifolia), this compound has also been identified in other species of the Ajuga genus. For instance, Ajuga bracteosa Wall Ex. Benth is another species known to contain this compound. plos.org The presence of this compound across different Ajuga species highlights the genus as a notable source of neo-clerodane diterpenes. Research on various Ajuga species has led to the isolation of a significant number of these compounds, underscoring the phytochemical richness of the genus. researchgate.netpjps.pkresearchgate.net

Here is a table summarizing the primary plant sources of this compound:

| Plant Species | Primary Plant Part | References |

| Ajuga remota (A. integrifolia) | Aerial parts (leaf, stem) | nih.govresearchgate.netdovepress.combiosynth.com |

| Ajuga bracteosa | Aerial parts | plos.org |

| Other Ajuga species | Various | researchgate.netpjps.pkresearchgate.net |

Isolation Methodologies for Neo-Clerodane Diterpenes

The isolation of this compound and other neo-clerodane diterpenes from plant extracts typically involves chromatographic techniques aimed at separating these compounds from the complex mixture of secondary metabolites present.

High-Performance Liquid Chromatography (HPLC) is a key technique employed for the isolation, identification, and sometimes quantification of neo-clerodane diterpenes, including this compound, from Ajuga species. nih.govresearchgate.netdovepress.comnih.gov Reversed-phase HPLC, often utilizing a C18 column with gradient elution systems (such as water:methanol), has been explored for the rapid isolation and semi-preparative fractionation of these compounds from extracts of Ajuga remota. researchgate.netnih.gov This method allows for the separation of this compound from co-occurring diterpenes like ajugarins I, IV, and V, as well as other compounds present in the plant extract. nih.govresearchgate.netdovepress.comnih.gov HPLC-guided isolation is considered a targeted analytical approach to purify such compounds from natural sources for further study.

Advanced Spectroscopic and Computational Techniques for Structural Elucidation

Determining the precise chemical structure of this compound, a complex organoheterocyclic compound with a spirocyclic structure, requires advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique fundamental to the structural elucidation of organic compounds, including neo-clerodane diterpenes like this compound. jchps.comgu.senih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguously determining the structure of isolated diterpenes. researchgate.netgu.senih.gov

Detailed NMR spectral studies, including experiments such as ¹H NMR and potentially 2D techniques like COSY, HSQC, and HMBC, are used to assign signals to specific protons and carbons within the molecule, revealing connectivity and spatial arrangement. gu.senih.govemerypharma.comcsic.es The complete assignment of NMR spectra for related neo-clerodane diterpenoids, such as ajugarin I, serves as a valuable reference for the structural elucidation of other compounds in this class, including this compound. nih.gov Analysis of chemical shifts, multiplicity, and coupling constants from ¹H NMR spectra provides initial information about the different types of protons and their electronic environments. jchps.comemerypharma.com Two-dimensional NMR techniques then provide correlations between nuclei, allowing for the construction of the molecular skeleton and the placement of functional groups. gu.seemerypharma.com

The structures of isolated diterpenes from Ajuga remota, including this compound, have been determined based on comprehensive NMR data. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry plays a crucial role in determining the molecular weight and fragmentation pattern of this compound, providing essential information for structural confirmation. The molecular weight of this compound is reported as 392.49 g/mol or 392.5 g/mol , corresponding to the molecular formula C₂₂H₃₂O₆. biosynth.combldpharm.comqmclab.comspectrabase.com Mass spectrometry data, often coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), helps in identifying the compound and provides insights into its elemental composition and structural fragments. csic.esacs.orgthieme-connect.deplos.org For instance, ESI-MS has been used in the structural elucidation of related neo-clerodane diterpenoids, providing precise mass measurements that aid in confirming molecular formulas. csic.es

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration and conformation of chiral molecules like this compound. CD measures the differential absorption of left and right circularly polarized light by a substance. nih.govnih.govbiorxiv.org For complex natural products such as diterpenoids, experimental CD spectra can be compared with calculated spectra for proposed stereoisomers to assign the correct absolute configuration. acs.orgresearchgate.net While specific CD data for this compound were not extensively detailed in the search results, CD spectroscopy is a standard method used in the structural elucidation of ajugarin-like compounds and other diterpenoids isolated from Ajuga species, particularly for establishing their stereochemistry. acs.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Structural Confirmation

Density Functional Theory (DFT) calculations are a powerful computational tool used in conjunction with experimental data to confirm the structure and stereochemistry of complex organic molecules. mdpi.comarxiv.orgresearchgate.netajchem-a.com For this compound and related diterpenoids, DFT calculations can be employed to optimize proposed structures and calculate spectroscopic parameters, such as NMR chemical shifts and CD spectra, for comparison with experimental observations. acs.org This comparative analysis helps to validate the assigned structure and determine the most stable conformers. mdpi.comajchem-a.com Studies on related ajugarin-like compounds have utilized DFT calculations alongside experimental NMR, MS, and CD data to unambiguously elucidate their chemical structures and absolute configurations. acs.orgresearchgate.net

Biosynthesis and Metabolic Pathways of Ajugarin Ii

General Overview of Diterpene Biosynthesis

Diterpenes are a class of terpenes composed of four isoprene (B109036) units, typically with a molecular formula of C20H32. wikipedia.org They are biosynthesized in plants, animals, and fungi via the HMG-CoA reductase pathway. wikipedia.org The primary intermediate in diterpene biosynthesis is geranylgeranyl pyrophosphate (GGPP), a C20 precursor molecule. wikipedia.orgresearchgate.netheraldopenaccess.us

The biosynthetic pathway of plant diterpenoids is often summarized in a modular fashion, involving several key enzymatic steps. researchgate.netcjnmcpu.comresearchgate.net

Key Stages in Diterpene Biosynthesis:

Precursor Formation: The five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway in plastids. nih.govheraldopenaccess.us In plants, precursors of GGPP are primarily produced through the MEP route. nih.gov

GGPP Synthesis: IPP and DMAPP units are sequentially added by prenyltransferases to form GGPP. heraldopenaccess.us Geranylgeranyl diphosphate (B83284) synthase catalyzes the synthesis of GGPP from DMAPP and three molecules of IPP. heraldopenaccess.us

Skeleton Formation: GGPP is converted into various diterpene skeletons by diterpene synthases/cyclases (diTPSs/DTCs). researchgate.netcjnmcpu.comresearchgate.net These enzymes catalyze the cyclization of GGPP, leading to the formation of carbocations and subsequent molecular rearrangements that generate diverse diterpene nuclei. researchgate.net Diterpene synthases can act in different ways, including ionization of the diphosphate catalyzed by class I enzymes and protonation of the substrate catalyzed by class II enzymes. heraldopenaccess.us

Modification: The basic diterpene skeletons undergo further modifications catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) through oxidation. researchgate.netcjnmcpu.comresearchgate.net Additional modifications, such as those by transferases and isomerases, contribute to the structural diversity of diterpenoids. researchgate.netcjnmcpu.comresearchgate.net

The structural diversity of diterpenoids is largely attributed to the catalytic divergence within these enzymatic modules. nih.gov

Position of Ajugarin II within Plant Secondary Metabolite Pathways

This compound belongs to the neo-clerodane class of diterpenoids. wikipedia.orgresearchgate.net Clerodane diterpenes are a large group of secondary metabolites found in numerous plant species, particularly within the Lamiaceae and Asteraceae families. wikipedia.org These compounds are structurally related to bicyclic labdane (B1241275) diterpenes. wikipedia.org

Plant metabolism is broadly divided into primary and secondary metabolism. Primary metabolism involves pathways essential for growth and development, producing compounds like amino acids, nucleotides, and lipids that are found in all plants. nau.eduramauniversity.ac.in Secondary metabolism, on the other hand, produces compounds that are not directly involved in basic metabolic processes but often play roles in ecological interactions, such as defense. nih.govnau.eduramauniversity.ac.in this compound, as a clerodane diterpenoid, is firmly positioned within the realm of plant secondary metabolites. wikipedia.orgnih.govresearchgate.net

The biosynthesis of clerodane diterpenes, including the ajugarins, is believed to take place in the chloroplasts in plants where they are mostly present in the families Lamiaceae and Asteraceae. wikipedia.org Ajugarins I to V, including this compound, have been extracted from Ajuga species and Teucrium species. wikipedia.orgpjps.pk These neo-clerodane diterpenoids from Ajuga species are known for their activity as insect allelochemicals, deterring insect herbivores. researchgate.netnih.gov This defensive function is a characteristic role of many plant secondary metabolites. nih.govnau.edu

Research on Ajuga species has revealed the presence of several classes of bioactive compounds, including clerodane diterpenes, phytoecdysteroids, and iridoid glycosides. nih.govmdpi.com The biosynthesis of these compounds contributes to the medicinal and economic importance of the genus Ajuga. researchgate.netnih.gov While the general diterpene pathway provides the framework, the specific enzymatic steps and intermediates leading to the complex structure of this compound within the clerodane subclass are subjects of ongoing research.

Sustainable Production through Plant Cell Culture Technologies

Traditional methods of obtaining valuable plant secondary metabolites often rely on harvesting wild or cultivated plants, which can lead to issues such as variable yield, low compound content, and overexploitation of natural resources. mdpi.comresearchgate.net Plant cell culture technologies offer a sustainable alternative for the production of these compounds, including neo-clerodane diterpenoids like this compound. mdpi.comresearchgate.net

Plant cell culture involves growing plant cells in a controlled sterile environment from explants such as leaves, stems, or roots. greenbioactives.comnih.gov This biotechnology process allows plant cells to grow and multiply, providing a consistent source of plant-derived ingredients. greenbioactives.com Undifferentiated cell cultures have been successfully established for various Ajuga taxa. mdpi.comresearchgate.net

Cell culture biotechnologies provide a sustainable approach to producing vegetative biomass and specific phytochemicals characteristic of the Ajuga genus. mdpi.comresearchgate.netresearchgate.net The major bioactive compounds of Ajuga, including terpenes (such as neo-clerodane diterpenoids), phenolics, and flavonoids, can be synthesized and accumulated in cell cultures. mdpi.comresearchgate.net

While challenges such as slow growth and potentially low content of target compounds in cell biomass exist, these can be addressed through strategies like optimizing culture conditions, elicitation (using substances to stimulate metabolite production), genetic engineering, or selecting high-producing cell lines. mdpi.com For example, elicitation with methyl jasmonate or mevalonate has been shown to stimulate the biosynthetic capacity of Ajuga cell cultures for producing phytoecdysteroids. researchgate.netresearchgate.net Although specific data on this compound production in cell cultures is less extensively reported compared to phytoecdysteroids, the successful application of these techniques for other Ajuga diterpenoids suggests their potential for the sustainable production of this compound.

Plant cell culture offers advantages such as automation and upscaling in bioreactors for commercial production, yielding standardized batches of biomass with predictable characteristics. mdpi.comnih.gov This approach aligns with the need for sustainable sourcing of valuable plant compounds and reduces reliance on potentially destructive harvesting practices. mdpi.comresearchgate.netgreenbioactives.com

Summary of Potential Benefits of Plant Cell Culture for this compound Production:

| Benefit | Description |

| Sustainability | Reduces reliance on wild harvesting and potential overexploitation. mdpi.comgreenbioactives.com |

| Consistency | Provides a more consistent yield and specification profile. greenbioactives.com |

| Controlled Environment | Allows for optimization of conditions to enhance production. mdpi.com |

| Scalability | Facilitates larger-scale production using bioreactors. mdpi.comnih.gov |

| Reduced Environmental Impact | Avoids habitat destruction associated with wild collection. greenbioactives.com |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the detailed outline provided. The existing research is insufficient to provide thorough, informative, and scientifically accurate content specifically for this compound across all the requested sections and subsections.

While there is a body of research on the biological activities of related compounds, such as Ajugarin I and other neo-clerodane diterpenoids, as well as crude extracts from various Ajuga species, this information cannot be directly attributed to this compound. Adhering to the strict instruction to focus solely on this compound, the following limitations were identified:

Insect Antifeedant and Insecticidal Activities: Specific studies detailing the effects of this compound on Lepidopteran species such as the African armyworm, Spodoptera littoralis, and Spodoptera exigua are not readily available. The existing literature primarily discusses the impact of Ajuga plant extracts or other ajugarin analogues.

Anti-inflammatory Properties: There is a lack of specific data on this compound regarding its mechanism of action. Detailed research findings on its ability to modulate inflammatory pathways, inhibit Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, and its specific impact on pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are not present in the available literature. Studies on these properties have largely focused on Ajugarin I or entire plant extracts.

Due to the scarcity of research focused specifically on this compound, generating an article that meets the required standards of scientific accuracy and detail, while strictly adhering to the provided outline, is not feasible at this time. To do so would require making unsubstantiated extrapolations from data on related but distinct chemical compounds, which would compromise the integrity and accuracy of the article.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Structural Motifs on Bioactivity

The biological activity of Ajugarin II is intrinsically linked to its complex neo-clerodane skeleton and the specific functional groups attached to it. While detailed SAR specifically focused only on modifications of this compound are not extensively detailed in the provided search results, studies on related clerodane diterpenes and other natural products offer insights into the types of structural motifs that are generally important for bioactivity in this class of compounds.

Research on the fungicidal activity of related diterpenes has indicated that the presence of electron-withdrawing groups can enhance activity, likely by increasing the net positive charge on certain parts of the molecule. researchgate.net A structure-activity relationship analysis in one study suggested that compounds with a more net positive charge exhibited better fungicidal activity. researchgate.net

Studies on iridoid glycosides, another class of compounds found in Ajuga species, have also provided SAR correlations for topical anti-inflammatory activity. These studies suggest that hydroxyl substitution at specific positions (e.g., C5), unsaturation (e.g., at C7-C8), and the integrity of the cyclopentane (B165970) ring are essential for higher activity. nih.gov The conversion of a carboxyl group to its methyl ester analogue was also found to increase topical activity in some cases. nih.gov While this compound is a diterpene and not an iridoid glycoside, these findings highlight the significance of specific functional groups and structural features within polycyclic natural products from Ajuga in determining biological outcomes.

For neo-clerodane diterpenes like this compound, the fused ring decalin moiety and the six-carbon side chain at C-9 are fundamental structural elements. nih.gov Variations in substituents on this core structure, as well as modifications to the ring system itself, would be expected to influence interactions with biological targets and thus affect activity. The presence of an acetyloxy group and potentially other oxygen-containing functionalities in this compound are specific structural motifs that likely contribute to its observed antifeedant activity.

Computational Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies utilize computational methods to build mathematical models that correlate molecular descriptors with biological activity. These models can then be used to predict the activity of new or untested compounds. researchgate.netepdf.pub

One study on the fungicidal activity of related diterpenes employed a multi-linear regression QSAR model, which showed a strong correlation between fungicidal activity and molecular features. researchgate.net This model indicated that the introduction of electron-withdrawing groups was favorable for fungicidal activity. researchgate.net

While direct computational modeling studies specifically predicting the activity of this compound are not detailed in the provided information, the successful application of QSAR to related diterpenes and plant growth regulators like brassinosteroids isopsoc.org suggests that similar approaches could be valuable for this compound. Computational methods can be used to calculate various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound and its analogues. These descriptors can then be correlated with experimental biological activity data to develop predictive models.

Computational modeling can also provide insights into the potential binding interactions between this compound and its biological targets, even if the receptor structure is unknown. isopsoc.org Techniques such as molecular docking, while not explicitly mentioned for this compound in the results, are commonly used in computational SAR/QSAR studies to explore how a molecule might fit into a binding site and to estimate the strength of the interaction based on the molecule's structure and properties.

Stereochemical Considerations in Biological Action

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many natural products, including diterpenes. Biological targets, such as receptors and enzymes, often exhibit high specificity for the precise spatial orientation of a ligand. vscht.czisopsoc.org

This compound, as a complex polycyclic molecule with multiple chiral centers, exists as a specific stereoisomer. The absolute stereochemistry of ajugarins has been a subject of investigation, and methods like the dibenzoate chirality method have been used for their determination. archive.org The typical configurations of certain carbons (e.g., C-11, C-13, and C-16) in neo-clerodane diterpenoids from Ajuga have been discussed in the literature. researchgate.net

Synthetic and Semisynthetic Approaches to Ajugarin Ii and Analogs

Challenges in Complex Diterpene Synthesis

The synthesis of complex diterpenes, including the clerodane type to which ajugarin II belongs, is fraught with challenges. A primary difficulty lies in the stereoselective construction of the multiple contiguous stereogenic centers present in these molecules. researchgate.net For clerodanes specifically, the stereochemical control of centers such as C-8, C-10, and C-5, and the stereoselective construction of the acyclic C-9-C-11 double bond, remain notable problems in achieving total synthesis. sciforum.net The complex, often highly oxygenated nature of these compounds further adds to the synthetic complexity, requiring precise control over functional group transformations and the introduction of oxygen atoms at specific positions. cam.ac.uk The lability of certain functional groups and the potential for unwanted side reactions or rearrangements during synthetic manipulations also pose significant hurdles.

Strategies for Constructing Key Scaffolds and Intermediates

Various strategies have been explored for constructing the core bicyclic or tricyclic scaffolds found in this compound and other clerodanes. One common approach involves the construction of the decalin skeleton, a prominent feature of many diterpenes, including clerodanes. researchgate.net Strategies for achieving stereocontrol during the construction of these ring systems include diastereoselective reactions on rigid rings, exploiting the conformational preference of rigid ring structures, and diastereoselective cyclization reactions. researchgate.net

Retrosynthetic analysis of this compound suggests approaches involving the construction of the bicyclo[4.4.0]decane (decalin) system, potentially through reactions like Diels-Alder or Wagner-Meerwein rearrangements. Functionalization steps, such as late-stage oxidation and lactonization, are then employed to introduce the necessary oxygen-containing functionalities. Stereocontrol at specific positions, such as C-4 and C-5, can be addressed using asymmetric induction techniques, potentially involving chiral auxiliaries.

Studies towards the synthesis of ajugarin I, a related clerodane, have utilized a Diels-Alder approach to obtain a trans-decalin system. wur.nl The early introduction of the hexahydrofuro[2,3-b]furan (B8680694) moiety in some synthetic strategies allows for the study and control of stereochemistry at centers like C9, C11, C13, and C16 at an earlier stage. wur.nl The use of homochiral starting materials, such as R-(-)-carvone, has also been explored to synthesize optically active clerodanes. wur.nl

Key synthetic steps in the construction of the bicyclic core can involve reactions like the Diels-Alder reaction between appropriate dienes and dienophiles, followed by acid-catalyzed cyclization to form the decalin system. Subsequent transformations, such as oxidation and Baeyer-Villiger oxidation, can be used to introduce lactone rings.

Derivatization for Investigation of Biological Activity or Specificity

Derivatization of this compound and its analogs is a crucial strategy for investigating their biological activity and specificity, as well as for understanding structure-activity relationships (SAR). fao.org By modifying specific functional groups or introducing new substituents, researchers can probe how structural changes impact biological interactions and efficacy.

While specific detailed research findings on the derivatization of this compound for SAR studies are not extensively detailed in the provided snippets, the general principle of creating analogs to understand structural requirements for biological activity is highlighted. ontosight.ai Studies on related compounds, such as pyrethroids, demonstrate how modifications and the investigation of stereochemistry can reveal significant differences in biological activity between analogs. mdpi.com

The comparison of ajugarin I and Ajuga bracteosa extracts, which contain this compound and other compounds, in wound healing studies exemplifies how related natural products and potentially their derivatives or components are evaluated for their biological effects. nih.gov These studies, while not detailing specific this compound derivatives, underscore the interest in understanding the bioactive components and their relative contributions to observed activities. nih.gov The isolation of various neo-clerodane diterpenoids from Ajuga species, including this compound, ajugarin I, ajugarin IV, and ajugarin V, provides a basis for comparative studies of their individual activities and the potential for creating semi-synthetic derivatives. researchgate.net

Methodological Advancements in Ajugarin Ii Research

In Vitro and In Vivo Experimental Models for Bioactivity Assessment

The biological activities of Ajugarin II, and the plant extracts that contain it, have been investigated using a variety of experimental models. These studies provide foundational knowledge on its potential pharmacological effects.

In Vitro Models:

Anthelmintic Activity: Extracts from Ajuga species containing this compound have been evaluated for their anthelmintic efficacy. One such model uses the poultry worm Ascaridia galli, where the inhibitory effect of the compound on the worm's spontaneous muscular contractions is measured, indicating a potential paralytic effect on the neuromuscular system. researchgate.net

Antimicrobial and Antiplasmodial Activity: The potential of this compound in combating infectious diseases has been explored. However, in a radiorespirometric bioassay against Mycobacterium tuberculosis, this compound was found to be inactive. lavierebelle.org In another study, this compound demonstrated moderate in vitro antiplasmodial activity against a chloroquine-sensitive strain of Plasmodium falciparum, with an IC50 of 23.0 μM. researchgate.net

Cytotoxicity Assays: The cytotoxic potential of extracts from Ajuga bracteosa, which lists this compound as a constituent, has been assessed using in vitro methods like the MTT assay against cancer cell lines. nih.gov

Insect Antifeedant Activity: this compound is recognized as an insect anti-feedant, a bioactivity often assessed through choice or no-choice feeding bioassays where consumption of treated versus untreated leaf discs by insects like Spodoptera litura is quantified. researchgate.netdokumen.pub

In Vivo Models:

Anticonvulsant Activity: Extracts from Ajuga integrifolia, known to contain this compound, have been tested for anticonvulsant properties in rodent models. aau.edu.etresearchgate.net These experimental models are crucial for evaluating the potential effects of compounds on the central nervous system. Common models include:

Pentylenetetrazole (PTZ)-induced seizure model: This model assesses the ability of a substance to prevent or delay the onset of seizures induced by the GABA antagonist PTZ. aau.edu.etresearchgate.net

Maximal Electroshock (MES)-induced seizure model: This model is used to identify agents that can prevent the spread of seizure activity in the brain. aau.edu.etresearchgate.net

The table below summarizes the experimental models used to evaluate the bioactivity of this compound or extracts containing the compound.

| Bioactivity | Experimental Model Type | Specific Model/Assay | Organism/Cell Line | Finding |

| Anthelmintic | In Vitro | Inhibition of muscular contraction | Ascaridia galli | Extracts containing this compound showed paralytic effects. researchgate.net |

| Antiplasmodial | In Vitro | Inhibition of schizont maturation | Plasmodium falciparum | Moderately active with an IC50 of 23.0 μM. researchgate.net |

| Antimycobacterial | In Vitro | Radiometric susceptibility testing (BACTEC 460TB) | Mycobacterium tuberculosis | Inactive. lavierebelle.org |

| Anticonvulsant | In Vivo | PTZ-induced and MES-induced seizures | Mice | Extracts from Ajuga integrifolia (containing this compound) showed anticonvulsant activity. aau.edu.etresearchgate.net |

| Insect Antifeedant | In Vitro / In Vivo | Leaf disc choice test | Spodoptera litura | Known to possess anti-feedant properties. researchgate.netdokumen.pub |

| Cytotoxicity | In Vitro | MTT Assay | Cancer cell lines | Extracts from Ajuga bracteosa (containing this compound) were evaluated. nih.gov |

Integration of Omics Data for Pathway Mapping

The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is a powerful, systems-biology approach to map the biological pathways affected by natural products. This methodology allows researchers to move beyond observing a single endpoint and instead understand the broader molecular changes a compound induces within a biological system. By analyzing global changes in gene expression, protein levels, or metabolite profiles after treatment with a compound, it is possible to generate hypotheses about its mechanism of action and identify the specific cellular pathways it modulates.

While these techniques are invaluable for modern natural product research, specific studies detailing the integration of omics data for the pathway mapping of this compound are not yet widely available in the scientific literature. The application of metabolomics or transcriptomics to cells or organisms treated with this compound represents a significant opportunity for future research to comprehensively understand its cellular targets and biological functions.

Synergistic Computational and Experimental Approaches for Mechanism Elucidation

The elucidation of a compound's mechanism of action is greatly enhanced by combining computational and experimental methods. In silico techniques, such as molecular docking, can predict how a compound like this compound might bind to specific protein targets. These predictions can then guide further experimental work, such as enzyme inhibition assays or binding studies, to validate the computational hypotheses. This synergistic approach accelerates the research process, saves resources, and provides a more detailed understanding of molecular interactions.

Although this integrated strategy is increasingly common in pharmacology, dedicated studies employing synergistic computational and experimental approaches specifically to elucidate the mechanism of action for this compound have not been extensively published. While in silico analyses have been reported for other compounds isolated alongside this compound, applying these methods to this specific diterpenoid would be a valuable next step in clarifying its biological activity at the molecular level. researchgate.net

Advanced Analytical Techniques for Constituent Quantification and Characterization

The accurate quantification and structural characterization of this compound are fundamental to its research. Advanced analytical techniques are essential for isolating the compound from complex plant extracts and confirming its identity and purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique used for the isolation and purification of this compound from the aerial parts of plants like Ajuga integrifolia. aau.edu.etresearchgate.net This chromatographic method separates compounds based on their physicochemical properties, allowing for the collection of pure fractions for further study. It is also the standard method for quantifying the amount of the compound in an extract.

Spectroscopic Methods: The precise chemical structure of this compound was elucidated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H NMR and ¹³C NMR) is critical for determining the carbon-hydrogen framework of the molecule. researchgate.net These methods, combined with other spectroscopic data, provide the definitive structural confirmation of the compound.

The table below details the key chemical and analytical information for this compound.

| Property | Data | Analytical Technique |

| Molecular Formula | C₂₂H₃₂O₆ | Mass Spectrometry |

| Molecular Weight | 392.49 g/mol | Mass Spectrometry |

| Isolation | Neo-clerodane diterpenoid isolated from Ajuga species. researchgate.netaau.edu.et | High-Performance Liquid Chromatography (HPLC) |

| Structure Elucidation | Confirmed via spectroscopic analysis. | Nuclear Magnetic Resonance (NMR) |

Future Research Directions and Therapeutic Implications

Elucidating Underexplored Mechanisms of Action

Current research indicates that Ajugarin II modulates inflammatory pathways, inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase, and acts as a free radical scavenger, contributing to its antioxidant effects. biosynth.com Studies have also shown its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). ontosight.ai However, the full spectrum of molecular interactions and signaling pathways influenced by this compound is not yet completely understood.

Future research should focus on detailed investigations into these underexplored mechanisms. This could involve advanced cellular and molecular techniques to map the complete cascade of events triggered by this compound binding to its targets. Synergizing computational models, such as molecular docking to predict binding affinities and molecular dynamics simulations to study protein conformational changes, with experimental data from techniques like mutagenesis assays and surface plasmon resonance can provide deeper insights into its mechanism of action. Furthermore, integrating omics data, including transcriptomics and proteomics, can help explore cell-line-specific signaling pathways affected by the compound. Research on related compounds like Ajugarin I suggests modulation of pathways such as Nrf2/NF-κB signaling, which warrants investigation for this compound as well. mdpi.com A more thorough understanding of these mechanisms is crucial for defining the therapeutic potential of this compound and identifying specific conditions it could effectively treat.

Discovery of Novel Therapeutic Targets

The observed biological activities of this compound suggest interactions with various enzymes and receptors involved in inflammation and oxidative stress pathways. ontosight.ai While COX and lipoxygenase have been identified as targets, the possibility of this compound interacting with novel or less-explored biological targets exists. Research into other compounds from the Ajuga genus has revealed a range of potential therapeutic benefits, hinting at a diversity of targets within this plant group. ontosight.aibioline.org.br

Future studies should employ target identification strategies to pinpoint additional proteins or pathways that are modulated by this compound. This could involve affinity chromatography, pull-down assays, and activity-based protein profiling. Exploring its effects on various cell types and in different disease models could also reveal novel targets relevant to specific therapeutic applications. The Nrf2 pathway, known for its role in countering oxidative stress and inflammation, has emerged as a promising therapeutic target for conditions like neuropathic pain and can be modulated by natural compounds, suggesting it as a potential area of investigation for this compound. mdpi.com Discovering novel targets will broaden our understanding of this compound's pharmacological profile and expand its potential therapeutic applications.

Development of Lead Compounds and Analogs

This compound, as a naturally occurring bioactive molecule, serves as a valuable lead compound for the development of new therapeutic agents. The complex structure of this compound and related compounds like Ajugarin V presents challenges in chemical synthesis, but researchers are actively developing innovative strategies to overcome these hurdles. ontosight.ai Herbal plants are recognized as significant sources of lead compounds for drug discovery. researchgate.net

Future research should focus on the rational design and synthesis of this compound analogs. This involves modifying the chemical structure of this compound to improve its potency, selectivity, pharmacokinetic properties, and reduce potential off-target effects. Analog design is a well-established strategy in medicinal chemistry, utilizing techniques such as homologous variations, isosteric replacements, and ring transformations to create molecules with altered biological activities. wiley-vch.derjpdft.com Computer-aided drug design techniques, including molecular docking and virtual screening, can play a crucial role in identifying promising structural modifications and predicting their interactions with target molecules. researchgate.net The unique structure of Ajugarin I, a related compound, with its epoxide ring, makes it interesting for the potential synthesis of pharmaceutically important derivatives, a concept that could be extended to this compound. uonbi.ac.ke Developing a library of this compound analogs and evaluating their biological activities will be essential for identifying candidates with enhanced therapeutic profiles.

Ecological Roles and Interactions of this compound

Beyond its potential therapeutic uses, this compound likely plays significant roles in the ecology of the Ajuga plants from which it is isolated. Plants in the Ajuga genus produce a variety of secondary metabolites, including neo-clerodane diterpenes like ajugarins, which are thought to contribute to their defense mechanisms against herbivores, pathogens, and environmental stresses. ontosight.aimdpi.com

Future research should explore the ecological functions of this compound in its natural environment. This could involve studying its effects on insects, nematodes, and competing plant species. Research has shown anti-feedant activities of neo-clerodane diterpenes from Ajuga remota, including ajugarins, against insects like Spodoptera littoralis. researchgate.net Investigating how the production of this compound is influenced by environmental factors and biotic interactions will provide valuable insights into its ecological significance. Frameworks involving systematic reviews and gap analysis can help formulate testable hypotheses regarding the ecological roles and interactions of such compounds. Understanding these ecological roles may also offer clues about potential new applications or inspire the development of environmentally friendly bio-pesticides.

Standardization of Extracts and Isolated Compounds for Research

For consistent and reproducible research on this compound, particularly when studying extracts from Ajuga species, standardization is crucial. The composition of plant extracts can vary significantly depending on factors such as plant species, geographical location, growing conditions, and extraction methods. dovepress.commdpi.com

Future efforts should focus on developing standardized protocols for the extraction and isolation of this compound from its plant sources. This involves optimizing extraction techniques, purification methods, and establishing quality control parameters to ensure the purity and consistency of the isolated compound. High-performance liquid chromatography (HPLC) is a valuable tool for the isolation and quantification of ajugarins in Ajuga extracts. researchgate.netdovepress.comnih.gov Standardization should also extend to the characterization of Ajuga extracts used in research, quantifying the amount of this compound and other key bioactive compounds present. dovepress.comnih.gov Standardized materials are essential for conducting rigorous scientific studies, comparing results across different laboratories, and ultimately translating research findings into potential therapeutic applications.

Bioengineering Approaches for Optimized Production

The increasing interest in this compound necessitates a sustainable and efficient production method. While extraction from wild-harvested plants is a traditional source, it can be subject to variability and environmental concerns. Bioengineering approaches offer a promising alternative for optimizing the production of this compound.

Future research should explore the application of bioengineering techniques, such as plant cell culture and metabolic engineering, to enhance this compound production. Cell culture technologies are already being investigated for the sustainable production of other valuable metabolites from the Ajuga genus, such as phytoecdysteroids. mdpi.com Optimizing growth conditions for plant cell cultures in bioreactors can lead to increased yields of target compounds. nih.gov Metabolic engineering could involve identifying and manipulating the biosynthetic pathways of this compound within the plant or in microbial hosts to improve production efficiency. This could include overexpressing key enzymes, blocking competing pathways, or introducing genes from high-producing varieties. Developing scalable and cost-effective bioengineering methods for this compound production will be vital for meeting future research and potential therapeutic demands.

Q & A

Basic: What experimental design principles should guide the isolation and purification of Ajugarin II from natural sources?

Answer:

- Step 1: Define Objectives – Clearly outline whether the goal is exploratory (e.g., identifying novel derivatives) or confirmatory (e.g., optimizing yield). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

- Step 2: Replicate Established Protocols – Reference primary literature for extraction methods (e.g., solvent selection, chromatography conditions) and include controls to validate reproducibility .

- Step 3: Document Procedures – Follow ARRIVE guidelines to detail experimental parameters (e.g., temperature, solvent ratios, instrumentation) and justify deviations from prior methods .

- Step 4: Validate Purity – Combine HPLC with spectroscopic techniques (NMR, MS) and report quantitative metrics (e.g., retention times, spectral peaks) .

Basic: How should researchers resolve conflicting spectroscopic data during this compound’s structural characterization?

Answer:

- Step 1: Cross-Validation – Compare data across multiple techniques (e.g., 2D NMR for stereochemistry, high-resolution MS for molecular formula) to identify inconsistencies .

- Step 2: Reproducibility Checks – Repeat experiments under identical conditions and involve independent labs to rule out instrumental or procedural errors .

- Step 3: Literature Benchmarking – Contrast findings with published spectra of structurally analogous compounds to isolate anomalies .

- Step 4: Computational Validation – Use density functional theory (DFT) to simulate NMR spectra and reconcile discrepancies between experimental and theoretical data .

Advanced: What strategies are effective for analyzing contradictory bioactivity results in this compound studies across different cell lines?

Answer:

- Step 1: Contextualize Variables – Systematically compare experimental conditions (e.g., cell culture protocols, this compound concentrations, assay endpoints) to identify confounding factors .

- Step 2: Meta-Analysis – Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to assess heterogeneity and derive consensus mechanisms .

- Step 3: Pathway Mapping – Integrate omics data (transcriptomics, proteomics) to explore cell-line-specific signaling pathways affected by this compound .

- Step 4: Report Transparency – Adhere to standards for data sharing (e.g., depositing raw data in repositories like PubChem) to enable independent validation .

Advanced: How can computational models be synergized with experimental data to elucidate this compound’s mechanism of action?

Answer:

- Step 1: Hypothesis Generation – Use molecular docking to predict this compound’s binding affinity for target proteins (e.g., kinases, GPCRs) and prioritize in vitro testing .

- Step 2: Dynamic Simulations – Apply molecular dynamics (MD) simulations to study conformational changes in target proteins upon ligand binding under physiological conditions .

- Step 3: Experimental Calibration – Validate computational predictions using mutagenesis assays or surface plasmon resonance (SPR) to quantify binding kinetics .

- Step 4: Iterative Refinement – Update models with experimental feedback (e.g., IC50 values, thermodynamic data) to improve predictive accuracy .

Advanced: What frameworks support the synthesis of fragmented literature into testable hypotheses for this compound’s ecological roles?

Answer:

- Step 1: Systematic Review – Use Boolean search strategies to collate primary literature on this compound’s natural sources, biosynthetic pathways, and ecological interactions .

- Step 2: Gap Analysis – Apply PICO (Population, Intervention, Comparison, Outcome) to identify understudied areas (e.g., allelopathic effects on non-target species) .

- Step 3: Hypothesis Formulation – Propose mechanisms (e.g., herbivore deterrence via receptor antagonism) grounded in cross-disciplinary evidence (e.g., phytochemistry, ecology) .

- Step 4: Experimental Design – Prioritize field studies with controlled variables (e.g., plant-herbivore co-cultures) and validate hypotheses using metabolomic profiling .

Basic: What protocols ensure reproducibility in this compound’s cytotoxicity assays?

Answer:

- Step 1: Standardize Materials – Specify cell line origins, passage numbers, and this compound batch purity (e.g., ≥95% by HPLC) to minimize variability .

- Step 2: Detailed Reporting – Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for documenting assay conditions (e.g., incubation time, serum concentration) .

- Step 3: Include Controls – Use positive/negative controls (e.g., doxorubicin for apoptosis, DMSO for solvent effects) and report statistical power calculations .

- Step 4: Share Data – Submit raw datasets (e.g., dose-response curves, flow cytometry files) as Supporting Information for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.